methyl 3-(4-bromophenyl)acrylate
Description
BenchChem offers high-quality methyl 3-(4-bromophenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(4-bromophenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKOGXVHZUSUAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Electronic Architecture of α-Bromoacrylates: Modulating Reactivity for Covalent Targeting and Polymer Synthesis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
The strategic modification of
This whitepaper dissects the stereoelectronic causality behind the hyper-reactivity of
Mechanistic Foundations: The Quantum Mechanical "Push-Pull"
To understand the reactivity of
The 4p–2p Orbital Mismatch
Halogens typically exert two competing electronic effects on a conjugated
-
Inductive Withdrawal (-I): Driven by electronegativity, pulling electron density away from the alkene through the
-bond network. -
Resonance Donation (+M): Driven by the overlap of the halogen's lone pairs with the carbon
-system.
In the case of fluorine, the 2p-2p orbital overlap with carbon is highly efficient, allowing the +M effect to partially offset the strong -I effect. However, bromine utilizes 4p orbitals for its valence lone pairs. The size and energy mismatch between the diffuse Br 4p orbital and the compact C 2p orbital renders resonance donation (+M) virtually non-existent.
Consequently, the strong inductive withdrawal (-I) of bromine operates unopposed. This drastically lowers the LUMO energy of the
Fig 1. Stereoelectronic causality of α-bromine substitution on acrylate reactivity.
Reactivity Pathways: Michael Addition vs. Addition-Elimination
The high electrophilicity of
Direct Thia-Michael Addition
Upon attack by a thiolate at the
The Conjugate Addition-Elimination ( ) Pathway
When the structural topology shifts slightly—such as in
Quantitative Data: Substituent Effects on Reactivity
The table below summarizes the electronic parameters and resulting kinetic profiles of various
| Dominant Electronic Effect | Leaving Group Ability | Relative LUMO Level | Thiol Reactivity ( | Primary Adduct Type | |
| -H (Standard) | None | None | Baseline | > 24 hours | Irreversible Thioether |
| -CH | Weak +I (Donation) | None | Raised | > 48 hours | Irreversible Thioether |
| -F | Strong -I, Moderate +M | Poor | Lowered | ~ 12 hours | Irreversible Thioether |
| -Br | Strong -I, Negligible +M | Excellent | Severely Lowered | < 1 hour | Thioether / Elimination |
| -CN | Very Strong -I & -M | None | Severely Lowered | < 5 minutes | Reversible Thioether |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols outline the synthesis of
Protocol 1: Synthesis of -Bromoacrylates via Cu(II)Br Dibromination
Causality Check: Traditional bromination using Br
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve the parent acrylate (1.0 equiv) in anhydrous acetonitrile (0.5 M).
-
Halogenation: Add Cu(II)Br
(2.1 equiv) to the stirring solution at 0 °C. The Cu(II) species acts as both the brominating agent and the Lewis acid catalyst. -
Elimination: Slowly add Me
-TREN (1.1 equiv) dropwise. The ligand complexes with the generated Cu(I) species and acts as a mild base to trigger spontaneous E2 elimination of HBr. -
Quenching & Extraction: After 30 minutes, quench the reaction with saturated aqueous NH
Cl. Extract the aqueous layer with diethyl ether ( mL). -
Purification: Dry the combined organic layers over anhydrous MgSO
, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure -bromoacrylate.
Protocol 2: Kinetic Thiol Reactivity Profiling (GSH Depletion Assay)
Causality Check: To ensure the assay is self-validating, an internal standard (IS) must be used. Relying solely on the disappearance of the warhead can yield false positives due to compound precipitation or non-specific adherence to plasticware. Tracking the ratio of the warhead to the IS via LC-MS ensures mass balance[2],[3].
Step-by-Step Procedure:
-
Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA to prevent metal-catalyzed thiol oxidation.
-
Reagent Solutions: Prepare a 10 mM stock of the
-bromoacrylate in LC-MS grade DMSO. Prepare a 50 mM stock of reduced Glutathione (GSH) in the assay buffer. -
Reaction Initiation: In a glass HPLC vial, combine buffer, internal standard (e.g., 4-bromobenzonitrile, 100
M), and the -bromoacrylate (100 M). Initiate the reaction by adding GSH to a final concentration of 5 mM (pseudo-first-order conditions). -
Data Acquisition: Inject 5
L of the reaction mixture onto an LC-MS system every 10 minutes for 2 hours. -
Analysis: Plot the natural log of the remaining warhead concentration (normalized to the IS) versus time. The slope of the linear regression yields the pseudo-first-order rate constant (
), from which the half-life ( ) is calculated.
Fig 2. Self-validating experimental workflow for α-bromoacrylate synthesis and kinetic profiling.
Conclusion
The substitution of a bromine atom at the
References
-
[2] Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PubMed Central (PMC). URL:[Link]
-
[4] An update on the discovery and development of reversible covalent inhibitors. PubMed Central (PMC). URL:[Link]
-
[3] Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society / ResearchGate. URL:[Link]
-
[1] Highly reactive α-bromoacrylate monomers and Michael acceptors obtained by Cu(II)Br2-dibromination of acrylates and instantaneous E2 by a ligand. Polymer Chemistry (RSC Publishing). URL:[Link]
-
[6] How Dihalogens Catalyze Michael Addition Reactions. PubMed Central (PMC). URL:[Link]
-
[5] Stereoselective Preparation of (E)-α-Bromoacrylates from Mixtures of Brominated Ando Phosphonates. ResearchGate. URL:[Link]
Sources
- 1. Highly reactive α-bromoacrylate monomers and Michael acceptors obtained by Cu(ii)Br2-dibromination of acrylates and instantaneous E2 by a ligand - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How Dihalogens Catalyze Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Highly Stereoselective Preparation of Methyl (E)-3-(4-bromophenyl)acrylate
Strategic Overview & Application Context
Methyl 3-(4-bromophenyl)acrylate (also known as methyl 4-bromocinnamate) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and materials science. It contains both an α,β-unsaturated ester primed for Michael additions and a bromophenyl moiety that serves as an essential handle for palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, or Sonogashira reactions)[1]. In drug development, synthesizing this intermediate with strict (E)-stereoselectivity is critical to ensure predictable downstream conformational geometry.
Mechanistic Pathway Selection: HWE vs. Wittig
While the classic Wittig reaction using methyl (triphenylphosphoranylidene)acetate is a viable and sometimes solvent-free approach[2], it suffers from the stoichiometric generation of triphenylphosphine oxide (TPPO). TPPO is notoriously difficult to separate from the desired product without exhaustive silica gel chromatography.
Therefore, the Horner-Wadsworth-Emmons (HWE) olefination utilizing trimethyl phosphonoacetate is the strategically superior method for this synthesis[3]. The HWE reaction relies on the deprotonation of trimethyl phosphonoacetate by a strong base (such as Sodium Hydride, NaH) to form a nucleophilic phosphonate carbanion. Upon addition of 4-bromobenzaldehyde, a phospha-oxetane intermediate is formed. The thermodynamic stability of the anti-elimination pathway overwhelmingly drives the stereochemistry toward the (E)-alkene[4]. Crucially, the byproduct of this reaction is sodium dimethyl phosphate, which is highly water-soluble and easily removed during a standard aqueous workup, rendering the protocol self-validating and highly scalable.
Comparative Route Analysis
| Parameter | Horner-Wadsworth-Emmons (HWE) | Classic Wittig Reaction |
| Reagent | Trimethyl phosphonoacetate | Methyl (triphenylphosphoranylidene)acetate |
| Base Required | Yes (e.g., NaH, K₂CO₃, DBU) | No (Ylide is pre-stabilized) |
| Typical Yield | 85 – 95% | 70 – 85% |
| Stereoselectivity (E:Z) | > 95:5 (Highly (E)-selective) | ~ 85:15 to 90:10 |
| Major Byproduct | Sodium dimethyl phosphate | Triphenylphosphine oxide (TPPO) |
| Byproduct Removal | Aqueous extraction (Water-soluble) | Column chromatography (Lipophilic) |
| Scalability | Excellent (Chromatography-free) | Moderate (TPPO removal is limiting) |
Process Visualization
Workflow for the Horner-Wadsworth-Emmons synthesis of methyl (E)-3-(4-bromophenyl)acrylate.
Self-Validating Experimental Protocol (HWE Route)
Materials Required:
-
4-Bromobenzaldehyde: 1.0 eq (10.0 mmol, 1.85 g)
-
Trimethyl phosphonoacetate: 1.1 eq (11.0 mmol, 2.00 g / ~1.78 mL)
-
Sodium Hydride (60% dispersion in mineral oil): 1.2 eq (12.0 mmol, 0.48 g)
-
Anhydrous Tetrahydrofuran (THF): 20 mL
-
Reagents for Workup: Saturated aqueous NH₄Cl, Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄.
Step-by-Step Methodology:
-
Ylide Generation:
-
Action: Suspend NaH (0.48 g) in anhydrous THF (10 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath. Add trimethyl phosphonoacetate (1.78 mL) dropwise over 5 minutes.
-
Causality: The 0 °C environment controls the exothermic deprotonation, preventing the thermal degradation of the phosphonate.
-
Self-Validation Checkpoint: Observe immediate hydrogen gas evolution (bubbling). The cessation of bubbling and the transition of the suspension to a clear, homogeneous solution validates the complete formation of the active ylide.
-
-
Aldehyde Addition:
-
Action: Dissolve 4-bromobenzaldehyde (1.85 g) in anhydrous THF (10 mL). Add this solution dropwise to the ylide mixture at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 to 4 hours.
-
Causality: Dropwise addition ensures the ylide remains in excess during the initial mixing phase, suppressing potential side reactions like the Cannizzaro disproportionation of the aldehyde.
-
-
Reaction Quench & Phase Separation:
-
Action: Quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL).
-
Causality: NH₄Cl safely neutralizes any unreacted NaH without causing rapid, uncontrollable hydrolysis of the newly formed methyl ester.
-
Self-Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should confirm the complete consumption of the 4-bromobenzaldehyde spot (R_f ~0.6) and the appearance of a new, highly UV-active product spot (R_f ~0.5).
-
-
Isolation & Purification:
-
Action: Extract the aqueous mixture with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality: The aqueous extraction inherently removes the sodium dimethyl phosphate byproduct, eliminating the need for column chromatography.
-
Action: Recrystallize the crude solid from hot hexanes.
-
Self-Validation Checkpoint: The formation of white, needle-like crystals confirms the purity of the (E)-isomer, as the (Z)-isomer (if present) typically remains as a non-crystallizing oil in the mother liquor.
-
Analytical Validation Checkpoints
To ensure absolute structural integrity, the isolated product must be validated via Nuclear Magnetic Resonance (NMR) spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): The defining feature of the (E)-acrylate is the pair of doublets in the vinylic region. The α-proton typically appears around δ 6.40 ppm (d, J = 16.0 Hz), and the β-proton appears around δ 7.60 ppm (d, J = 16.0 Hz).
-
Causality of Validation: The large coupling constant (J ≈ 16 Hz) is the definitive mathematical proof of the (E)-stereochemistry, dictated by the Karplus equation for trans-diaxial-like dihedral angles. A (Z)-isomer would exhibit a significantly smaller coupling constant (J ≈ 10-12 Hz). The aromatic protons of the 4-bromophenyl group will appear as an AA'BB' system (two distinct doublets) around δ 7.35 and 7.50 ppm. The methyl ester protons will appear as a sharp singlet at δ 3.80 ppm.
References
-
3-(Biphenyl)acrylates by One-Pot Suzuki Cross Coupling–Wittig Olefination Reactions Source: MDPI (Molecules) URL:4
-
Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment Source: ResearchGate URL:2
-
Advanced Organic Chemistry, Part B: Reaction and Synthesis, 5th Edition Source: Springer / Wiley URL:3
-
Crystallization-Based Synthetic Route to Antimalarial Agent BRD5018 Source: ACS Publications URL:1
Sources
Horner-Wadsworth-Emmons reaction conditions for acrylate synthesis
Application Note: Stereocontrolled Synthesis of Acrylates via the Horner-Wadsworth-Emmons (HWE) Reaction
Introduction & Mechanistic Rationale
Acrylates (α,β-unsaturated esters) are ubiquitous structural motifs in drug development—frequently serving as Michael acceptors in targeted covalent inhibitors—and act as essential precursors in polymer science. The Horner-Wadsworth-Emmons (HWE) reaction is the premier methodology for their synthesis. Compared to the classical Wittig olefination, the HWE reaction offers superior atom economy, highly tunable stereoselectivity, and water-soluble dialkyl phosphate byproducts that drastically simplify downstream purification .
Mechanistically, the reaction is initiated by the deprotonation of a phosphonate (e.g., triethyl phosphonoacetate) to generate a highly nucleophilic α-carbanion. This carbanion attacks the target aldehyde or ketone, forming an oxyanion intermediate that cyclizes into a four-membered oxaphosphetane ring. The ring then undergoes cycloreversion (fragmentation) to yield the acrylate and a phosphate byproduct .
The stereochemical outcome (E vs. Z geometry) is dictated by the reaction kinetics:
-
Thermodynamic Control (E-Selectivity): When standard alkyl phosphonates are used, the initial nucleophilic addition is reversible. The system naturally equilibrates to the sterically favored anti-oxaphosphetane intermediate. Subsequent syn-elimination yields the thermodynamically stable E-acrylate .
-
Kinetic Control (Z-Selectivity): The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonoacetate. The electronegative fluorine atoms drastically accelerate the fragmentation of the oxaphosphetane. Because elimination becomes faster than the reversion of the initial addition, the reaction is trapped under kinetic control, selectively yielding the Z-acrylate .
Condition Optimization & Base Selection
Selecting the appropriate base, solvent, and temperature is critical for maximizing yield and preventing the degradation of complex, highly functionalized APIs or natural products .
Table 1: Comparison of HWE Reaction Conditions for Acrylate Synthesis
| Methodology | Reagents & Base | Solvent & Temp | Stereoselectivity | Primary Application |
| Standard HWE | NaH, Triethyl phosphonoacetate (TEPA) | THF, 0 °C to RT | >90% E-isomer | Robust, non-sensitive aliphatic and aromatic aldehydes . |
| Masamune-Roush | LiCl, DBU (or DIPEA), TEPA | MeCN, RT | >90% E-isomer | Base-sensitive substrates; prevents epimerization of α-chiral centers [[1]]([Link]). |
| Still-Gennari | KHMDS, 18-crown-6, Bis(2,2,2-trifluoroethyl) phosphonoacetate | THF, -78 °C | >85-95% Z-isomer | Strict kinetic control for sterically hindered Z-acrylates . |
Reaction Workflow & Decision Matrix
Fig 1. Decision matrix for HWE acrylate synthesis based on substrate sensitivity and stereocontrol.
Validated Experimental Protocols
Protocol A: Standard E-Selective Acrylate Synthesis (NaH / TEPA)
Causality Note: Sodium hydride is a strong, non-nucleophilic base. THF is utilized to solvate the sodium cation, which leaves a highly reactive, naked phosphonate carbanion to drive the reaction forward .
-
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Suspend NaH (1.1 equiv, 60% dispersion in mineral oil) in anhydrous THF (0.2 M).
-
Carbanion Formation: Cool the suspension to 0 °C. Add triethyl phosphonoacetate (TEPA, 1.1 equiv) dropwise.
-
Self-Validation Check: Observe for H₂ gas evolution. Stir for 30 minutes until gas evolution ceases and the solution becomes completely clear, validating quantitative deprotonation.
-
-
Addition: Dissolve the aldehyde (1.0 equiv) in a minimal volume of THF and add dropwise to the phosphonate carbanion at 0 °C.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours, monitoring the consumption of the aldehyde via TLC.
-
Quench & Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). The water-soluble sodium diethyl phosphate byproduct will partition cleanly into the aqueous layer . Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Mild E-Selective Synthesis (Masamune-Roush Conditions)
Causality Note: For substrates prone to base-catalyzed side reactions (e.g., epimerization of α-chiral aldehydes), strong bases like NaH are destructive. Here, Li⁺ acts as a Lewis acid, coordinating to both the phosphonyl and carbonyl oxygens. This dual coordination significantly lowers the pKa of the phosphonate α-protons, allowing deprotonation by a mild amine base like DBU [[2]]([Link]) [[1]]([Link]).
-
Preparation: To a dry flask under nitrogen, add anhydrous LiCl (1.2 equiv) and the aldehyde (1.0 equiv) in anhydrous acetonitrile (0.2 M).
-
Reagent Addition: Add TEPA (1.1 equiv) to the stirring suspension at room temperature .
-
Deprotonation: Add DBU (1.05 equiv) dropwise.
-
Self-Validation Check: The reaction mixture will typically become slightly warm or exhibit a pale yellow color shift as the enolate forms and reacts in situ.
-
-
Propagation: Stir at room temperature for 4–12 hours. The mild nature of the base ensures sensitive functional groups remain intact.
-
Workup: Dilute with diethyl ether and wash sequentially with 1M HCl (to remove DBU), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
Protocol C: Z-Selective Acrylate Synthesis (Still-Gennari Modification)
Causality Note: 18-crown-6 is a critical additive that sequesters the potassium cation from KHMDS. This prevents K⁺ from coordinating to and stabilizing the oxaphosphetane intermediate, enforcing strict kinetic control and rapid elimination to the Z-alkene .
-
Cooling & Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add KHMDS (1.1 equiv, 0.5 M in toluene) dropwise. Stir for 15 minutes.
-
Addition: Add the aldehyde (1.0 equiv) pre-dissolved in THF dropwise down the side of the flask to pre-cool the solution before it hits the reaction mixture.
-
Propagation: Stir at -78 °C for 1–2 hours.
-
Self-Validation Check: Maintaining strict temperature control is vital; allowing the reaction to warm above -50 °C prematurely will thermodynamically equilibrate the intermediates and severely degrade Z-selectivity.
-
-
Quench: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, extract with diethyl ether, dry, and concentrate .
References
-
[3] PMC / Molecules: Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. URL:[Link]
-
[2] ResearchGate: Masamune–Roush conditions for the Horner–Emmons reaction. URL:[Link]
-
[5] YouTube / Professor Dave Explains: Horner-Wadsworth-Emmons Reaction. URL: [Link]
-
[1] ACS Publications (Journal of Organic Chemistry): (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. URL:[Link]
Sources
Application Note: Advanced Protocols for the Photocyclodimerization of Methyl 3-(4-Bromophenyl)acrylate
Introduction
Methyl 3-(4-bromophenyl)acrylate, widely known in literature as methyl 4-bromocinnamate, is a highly valuable synthetic intermediate. The [2+2] photocyclodimerization of this α,β-unsaturated ester yields heavily substituted cyclobutanes (specifically, truxinic and truxillic acid derivatives). In modern drug development, these rigid, stereodefined cyclobutane scaffolds are highly sought after for their ability to restrict molecular conformation, thereby enhancing target binding affinity and metabolic stability.
However, achieving high regio- and stereoselectivity during dimerization is notoriously challenging. In free solution, the energy provided by photon absorption typically dissipates through non-productive trans-cis isomerization rather than forming the desired cyclobutane ring. Overcoming this requires precise spatial pre-organization of the substrates.
Mechanistic Causality & Experimental Design
The [2+2] cycloaddition requires the excitation of the alkene to a singlet or triplet state, which subsequently reacts with a ground-state alkene. To prevent isomerization, we detail two field-proven methodologies that enforce spatial confinement:
-
Solid-State Topochemical Dimerization: Governed by Schmidt’s rules, this classical method relies on the intrinsic crystal lattice of methyl 3-(4-bromophenyl)acrylate ()[1]. The crystal packing naturally aligns the reactive C=C double bonds parallel to one another at a distance of less than 4.2 Å. Upon UV irradiation (365 nm), the constrained solid-state environment forces a stereospecific [2+2] cycloaddition, preventing rotational relaxation.
-
Cage-Confined Visible-Light Photocatalysis: A highly scalable, modern alternative to solid-state chemistry. By utilizing a metal-organic cage (e.g., MOC-16) in a biphasic DMSO/H₂O system, the hydrophobic substrate is driven into the cage's cavity via the hydrophobic effect ()[2]. This supramolecular encapsulation mimics the crystal lattice's pre-organization in a fluid solution. A Ruthenium-based photosensitizer enables visible-light-driven triplet sensitization, triggering the cycloaddition with exceptional diastereoselectivity (>99%) while avoiding the harsh, degrading conditions of direct UV light[3].
Mechanistic pathways of methyl 3-(4-bromophenyl)acrylate photocyclodimerization.
Experimental Protocols
Protocol A: Solid-State Topochemical Photodimerization
Causality Insight: UV light has a notoriously poor penetration depth in solid organic matrices. Grinding the crystals into a fine powder or pressing them into a thin film is mandatory. Failure to maximize the surface area will cause the reaction to stall at the surface layer, leaving the bulk interior unreacted.
-
Crystallization: Dissolve 500 mg of methyl 3-(4-bromophenyl)acrylate in a minimal volume of hot hexane/ethyl acetate (3:1 v/v). Allow the solvent to evaporate slowly at room temperature in the dark over 48 hours to yield photoreactive crystals.
-
Sample Preparation: Carefully pulverize the crystals using an agate mortar and pestle. Sandwich the fine powder between two transparent quartz plates to form a uniform thin film.
-
Irradiation: Place the quartz assembly in a photoreactor equipped with 365 nm UV lamps. Irradiate for 24–48 hours. Rotate the plates every 8 hours to ensure uniform photon exposure across the lattice.
-
Analysis & Purification: Monitor the conversion via ¹H NMR (CDCl₃), observing the disappearance of the vinylic protons (δ 6.4 and 7.6 ppm) and the emergence of cyclobutane protons (δ 3.8–4.5 ppm). Recrystallize the crude product from methanol to isolate the pure dimer.
Protocol B: Cage-Confined Visible-Light Photocatalysis
Causality Insight: The DMSO/H₂O (1:3 v/v) solvent ratio is the critical thermodynamic driver here[3]. Too much DMSO prevents the hydrophobic encapsulation of the substrate into the MOC-16 cage; too much water causes the substrate to crash out of solution entirely. Furthermore, rigorous degassing is required because ambient oxygen rapidly quenches the triplet excited state of the Ru-sensitizer, halting the catalytic cycle.
-
Catalyst Assembly: In a Schlenk tube, dissolve 1 mol% of MOC-16 and 0.64 mol% of Ru(bpy)₃²⁺ (photosensitizer) in a 3 mL mixture of DMSO/H₂O (1:3 v/v)[3].
-
Substrate Addition: Add 1.0 mmol of methyl 3-(4-bromophenyl)acrylate to the solution. Stir gently for 10 minutes to allow the host-guest equilibrium to establish, encapsulating the substrate within the MOC-16 cavities[2].
-
Degassing: Degas the mixture via three consecutive freeze-pump-thaw cycles to remove dissolved oxygen.
-
Irradiation: Irradiate the mixture using 450 nm blue LEDs at 298 K for 2 to 4 hours under continuous stirring[3].
-
Extraction & Recycling: Extract the aqueous mixture with ethyl acetate (3 × 5 mL)[2]. The organic layer contains the cyclobutane product. The remaining aqueous phase, retaining the MOC-16 and Ru-catalyst, can be directly recharged with fresh substrate for subsequent reaction cycles[2].
Workflow for cage-confined visible-light photocatalysis and catalyst recycling.
Quantitative Data & Protocol Comparison
| Parameter | Solid-State Topochemical Method | Cage-Confined Photocatalysis |
| Pre-organization Mechanism | Crystal lattice packing (Schmidt's rules) | Supramolecular host-guest encapsulation |
| Light Source | 365 nm UV Light | 450 nm Blue LEDs (Visible Light) |
| Reaction Phase | Solid (Thin film / Powder) | Liquid (DMSO/H₂O biphasic system) |
| Reaction Time | 24 – 48 hours | 2 – 4 hours |
| Stereoselectivity | High (dictated strictly by polymorph type) | >99% Diastereoselectivity |
| Scalability | Low (limited by photon penetration depth) | High (compatible with flow photoreactors) |
| Catalyst Requirement | None (Substrate-directed) | 1 mol% MOC-16 + Ru-sensitizer |
Conclusion
The photocyclodimerization of methyl 3-(4-bromophenyl)acrylate is a powerful transformation for accessing rigid cyclobutane pharmacophores. While traditional solid-state methods provide excellent stereocontrol via crystal engineering, they are inherently limited by photon penetration and scalability bottlenecks. The advent of cage-confined photocatalysis bridges this gap, offering a self-validating, highly efficient, and recyclable solution-phase protocol driven by mild visible light.
References
-
Zheng, Y., et al. "Cage-confined photocatalysis for wide-scope unusually selective [2 + 2] cycloaddition through visible-light triplet sensitization." Nature Communications, 2020. URL:[Link]
-
Leiserowitz, L., & Schmidt, G. M. J. "Topochemistry. XI. The crystal structures of methyl m- and p-bromocinnamate." Acta Crystallographica, 1965. URL:[Link]
-
Cotrina, Y. R., et al. "Crystal structure of 4-bromocinnamic anhydride." IUCrData, 2020. URL:[Link]
Sources
Application Note: Advanced Hydrolysis Protocols for the Conversion of Methyl Esters to Carboxylic Acids
Executive Summary
In drug development and complex natural product synthesis, the hydrolysis of a methyl ester to its corresponding carboxylic acid is rarely a trivial end-stage transformation. The presence of dense functionalization, acid/base-sensitive protecting groups, and fragile stereocenters necessitates a highly strategic approach to cleavage. This application note details three field-proven protocols for methyl ester hydrolysis, emphasizing the mechanistic causality behind reagent selection, solvent system optimization, and self-validating experimental workflows.
Mechanistic Insights & Protocol Selection
Standard Basic Hydrolysis (LiOH in THF/MeOH/H₂O)
The standard basic hydrolysis operates via the classic
The solvent ratio (typically 3:1:1 or 2:1:1 THF/MeOH/H₂O) is deliberately chosen to homogenize the reaction: THF solubilizes the lipophilic methyl ester, water delivers the hydroxide, and methanol acts as a phase-transfer bridge to prevent biphasic stalling[2].
Anhydrous Cleavage (Potassium Trimethylsilanolate)
When substrates possess extreme base-sensitivity (e.g.,
Enzymatic Hydrolysis (Biocatalysis)
Biocatalytic hydrolysis using lipases (e.g., Candida rugosa or Candida antarctica lipase) provides unparalleled chemo- and enantioselectivity. Operating at physiological pH and ambient temperature, enzymes hydrolyze methyl esters through a serine-protease-like catalytic triad without disturbing sensitive protecting groups (like Fmoc or acetals) and are heavily utilized for the kinetic resolution of racemic mixtures[3].
Quantitative Data Summary
| Protocol | Reagents | Solvent System | Temp | Typical Yield | Best For |
| Standard Basic | LiOH·H₂O (1.5–3.0 eq) | THF/MeOH/H₂O (3:1:1) | 0 °C to RT | 85–99% | Robust substrates, general deprotection |
| Anhydrous Cleavage | TMSOK (1.1–2.0 eq) | Anhydrous THF | RT | 80–95% | Base-sensitive APIs, epimerization risks |
| Enzymatic | Lipase (e.g., C. rugosa) | Phosphate Buffer (pH 7.2) | 30 °C | 40–50% (Chiral) / >90% (Achiral) | Kinetic resolution, extremely labile molecules |
Workflow Visualization
Decision matrix for selecting methyl ester hydrolysis protocols based on substrate properties.
Detailed Experimental Protocols
Protocol A: Standard LiOH-Mediated Hydrolysis
Causality Focus: Solvent management to prevent reverse esterification.
-
Dissolution : Dissolve the methyl ester (1.0 mmol) in THF (3.0 mL) and MeOH (1.0 mL) in a round-bottom flask. Causality: Establishing a clear organic solution first ensures the lipophilic substrate will not crash out when the aqueous base is introduced.
-
Base Addition : Cool the solution to 0 °C. Add a pre-dissolved solution of LiOH·H₂O (1.5 mmol) in deionized water (1.0 mL) dropwise. Validation Checkpoint: The mixture should remain monophasic. If turbidity occurs, add a few drops of MeOH until clear[2].
-
Reaction Monitoring : Stir at room temperature for 2–4 hours. Validation Checkpoint: Monitor via TLC (e.g., 30% EtOAc/Hexanes). Successful progression is indicated by the disappearance of the high-Rf methyl ester spot and the formation of a baseline spot (the lithium carboxylate salt). Do not proceed until the baseline spot is the sole product.
-
Solvent Removal : Concentrate the reaction mixture under reduced pressure to remove THF and MeOH. Causality: Removing alcohols prior to acidification is critical to prevent Fischer re-esterification of the newly formed carboxylic acid.
-
Acidification & Extraction : Dilute the aqueous residue with water (5 mL), cool to 0 °C, and carefully acidify to pH 2–3 using 1M HCl (or 10% aqueous citric acid for Boc-protected substrates). Extract with EtOAc (3 x 10 mL).
-
Workup : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the pure carboxylic acid.
Protocol B: Anhydrous Cleavage using TMSOK
Causality Focus: Eliminating aqueous degradation pathways.
-
Preparation : In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the methyl ester (1.0 mmol) in anhydrous THF (5.0 mL).
-
Reagent Addition : Add Potassium Trimethylsilanolate (TMSOK) (1.2 mmol) in one portion. Causality: TMSOK is highly hygroscopic; rapid addition minimizes atmospheric moisture from quenching the reagent into KOH and hexamethyldisiloxane[4].
-
Reaction : Stir at room temperature for 4–12 hours. Validation Checkpoint: As the reaction progresses, a white precipitate (the potassium carboxylate salt) typically forms in the anhydrous THF. This visual cue is a strong indicator of successful conversion.
-
Quenching : Quench the reaction by adding 5% aqueous citric acid (10 mL) and stir for 15 minutes. Causality: This mild acidic quench hydrolyzes the transient silyl ester and protonates the carboxylate simultaneously.
-
Extraction : Extract the aqueous layer with EtOAc (3 x 10 mL), wash with brine, dry over MgSO₄, and concentrate.
Protocol C: Enzymatic Hydrolysis
Causality Focus: Maximizing interfacial surface area for biocatalysis.
-
Buffer Preparation : Prepare a 0.1 M sodium phosphate buffer and adjust to pH 7.2.
-
Substrate Solubilization : Dissolve the methyl ester (1.0 mmol) in a minimal amount of water-miscible organic solvent (e.g., DMSO or acetone, 0.5 mL) to aid dispersion.
-
Enzyme Addition : Add the substrate solution to 10 mL of the buffer. Add Candida rugosa lipase (approx. 20–50 mg, depending on specific activity)[3].
-
Incubation : Incubate the biphasic mixture in an orbital shaker at 30 °C and 200 rpm for 24–48 hours. Validation Checkpoint: The reaction mixture will appear as a milky emulsion. Interfacial mixing is the rate-limiting step; if phase separation occurs rapidly upon pausing the shaker, increase the agitation speed to stabilize the emulsion.
-
Termination & Workup : Terminate the reaction by adding EtOAc (10 mL) and filtering the mixture through a pad of Celite to remove the denatured enzyme. Acidify the aqueous layer to pH 3 and extract the free acid with EtOAc.
References[3] Title: Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids
Source: Croatica Chemica Acta / ResearchGate URL:[3] Title: Enzymatic Production of Fatty Acid Methyl Esters by Hydrolysis of Acid Oil Followed by Esterification Source: ResearchGate URL:[1] Title: Design and Synthesis of Hepatitis C Virus NS3 Protease Inhibitors Incorporating a P2 Cyclopentane-Derived Scaffold Source: Diva-Portal.org URL:[2] Title: Ester to Acid (NaOH + THF/MeOH/H2O) Source: Common Organic Chemistry URL:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-(4-Bromophenyl)acrylate
Prepared by: Senior Application Scientist Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of methyl 3-(4-bromophenyl)acrylate (also known as methyl 4-bromocinnamate). As an application scientist, I frequently see researchers struggle with yield bottlenecks, poor stereoselectivity, or loss of chemoselectivity when synthesizing this critical building block.
This guide bypasses generic advice. Instead, we will dissect the fundamental thermodynamic and kinetic causalities behind the three primary synthetic routes—Horner-Wadsworth-Emmons (HWE) olefination, Heck cross-coupling, and Fischer esterification—providing you with self-validating protocols to ensure experimental success.
Quantitative Route Comparison
Before troubleshooting, it is crucial to select the right synthetic pathway based on your available starting materials and required purity profile.
| Synthesis Route | Key Reagents | Typical Yield | E/Z Selectivity | Primary Bottleneck |
| HWE Olefination | 4-Bromobenzaldehyde, Trimethyl phosphonoacetate, NaH | 85–95% | >95:5 | Moisture sensitivity of the carbanion |
| Heck Coupling | 1-Bromo-4-iodobenzene, Methyl acrylate, Pd(OAc)₂ | 75–85% | >98:2 | Chemoselectivity (C-I vs. C-Br activation) |
| Fischer Esterification | 4-Bromocinnamic acid, Methanol, H₂SO₄ | 60–80% | Retained from SM | Thermodynamic equilibrium (Water generation) |
Synthetic Pathways Overview
Fig 1: Three primary synthetic routes to methyl 3-(4-bromophenyl)acrylate.
Diagnostic FAQs & Mechanistic Troubleshooting
FAQ 1: Why is my HWE synthesis yielding a poor E/Z ratio and low overall conversion?
The Causality: The HWE reaction is governed by thermodynamic control, which heavily favors the E-alkene (trans-isomer) when stabilized phosphonates are used [2]. If you observe high Z-isomer content or low yields, the primary culprit is incomplete carbanion formation or premature quenching. Water in your solvent protonates the highly reactive phosphonate carbanion, permanently halting the reaction. Furthermore, using a weak base prevents the oxaphosphetane intermediate from reaching the thermodynamic equilibrium required for exclusive E-elimination. The Solution: Switch to a strong, irreversible base like Sodium Hydride (NaH) in strictly anhydrous THF.
FAQ 2: How do I prevent the C-Br bond from reacting during the Heck coupling of 1-bromo-4-iodobenzene?
The Causality: This is a classic kinetic chemoselectivity challenge. You must exploit the differential bond dissociation energies between the C-I bond (~65 kcal/mol) and the C-Br bond (~81 kcal/mol). Oxidative addition of Pd(0) into the C-I bond is kinetically much faster[1]. However, if you provide excess thermal energy (>100 °C) or use highly electron-rich phosphine ligands (e.g., P(tBu)₃), you increase the electron density on the palladium center so drastically that it readily inserts into the stronger C-Br bond, leading to bis-arylated byproducts. The Solution: Strictly control your reaction temperature to 70–80 °C and use a standard, moderately donating ligand like Triphenylphosphine (PPh₃), or employ ligand-free conditions.
FAQ 3: My Fischer esterification of 4-bromocinnamic acid stalls at 70% yield. How can I drive it to completion?
The Causality: Fischer esterification is an equilibrium-driven process [3]. According to Le Chatelier's principle, the generation of water as a byproduct pushes the equilibrium backward, hydrolyzing your newly formed ester back into the starting carboxylic acid. Extending the reaction time will not overcome this thermodynamic wall. The Solution: You must actively remove water. Use anhydrous methanol as the solvent (a massive molar excess) and equip your setup with a Soxhlet extractor filled with 3Å molecular sieves to trap the water. Alternatively, bypass the equilibrium entirely by converting the acid to an acyl chloride using SOCl₂ prior to methanol addition.
Diagnostic Logic Tree: Heck Over-Coupling
Fig 2: Diagnostic logic for resolving C-Br over-coupling in Heck reactions.
Validated Experimental Protocols
To ensure reproducibility, these protocols are designed as self-validating systems. Built-in visual or chemical cues will confirm that the reaction is proceeding correctly at each critical node.
Protocol A: Highly Selective HWE Olefination
-
Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere to eliminate trace moisture.
-
Carbanion Generation: Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C. Dropwise add trimethyl phosphonoacetate (1.1 eq).
-
Self-Validation Checkpoint: Observe steady H₂ gas evolution. The complete cessation of bubbling confirms that the carbanion has been fully and successfully generated.
-
-
Coupling: Dissolve 4-bromobenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize residual base. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Chemoselective Heck Coupling
-
Reagent Charging: To a Schlenk flask, charge 1-bromo-4-iodobenzene (1.0 eq), methyl acrylate (1.5 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and Et₃N (2.0 eq) in anhydrous DMF.
-
Degassing: Perform three consecutive freeze-pump-thaw cycles.
-
Causality: Removing dissolved oxygen prevents the premature oxidation of the Pd(0) active species to inactive Pd(II), which would otherwise kill the catalytic cycle.
-
-
Heating: Heat the mixture strictly to 75 °C for 12 hours.
-
Self-Validation Checkpoint: Monitor the reaction via GC-MS. The disappearance of the starting iodide without the appearance of higher-molecular-weight bis-coupled products confirms strict chemoselectivity. A color change to deep black (Pd black precipitation) indicates catalyst death due to ligand degradation or oxygen ingress.
-
-
Workup: Dilute with water to precipitate the product, or extract with diethyl ether. Filter the organic phase through a short pad of Celite to remove residual palladium particulates.
References
Technical Support Center: Overcoming TPPO Contamination in Acrylate Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals struggling to isolate sensitive acrylate products from triphenylphosphine oxide (TPPO) waste.
The Mechanistic Challenge: Why TPPO Plagues Acrylates
Acrylates are frequently synthesized via the Wittig reaction, a robust olefination method that inevitably generates stoichiometric amounts of triphenylphosphine oxide (TPPO)[1],[2].
The Causality of the Separation Problem: TPPO is highly crystalline and possesses a strongly polarized P=O bond, making it a powerful hydrogen-bond acceptor[3]. This strong dipole causes TPPO to streak heavily during standard silica gel chromatography, frequently co-eluting with moderately polar target molecules like acrylates[3],[4].
The Causality of Acrylate Sensitivity: Acrylates feature an electron-deficient conjugated double bond, making them highly susceptible to radical polymerization and Michael additions. Traditional methods for removing impurities—such as high-temperature vacuum distillation or the use of strong nucleophilic scavengers—will often degrade the acrylate or trigger spontaneous, exothermic polymerization. Therefore, TPPO removal must be strictly chemoselective, temperature-controlled, and mild.
Decision Matrix: TPPO Removal Workflows
Select your purification strategy based on the polarity and solvent compatibility of your specific acrylate product.
Decision tree for TPPO removal based on acrylate solubility and solvent compatibility.
Validated Troubleshooting Protocols
Protocol A: Zinc Chloride (ZnCl₂) Complexation (For Polar Acrylates)
Developed by , this method is highly effective for acrylates that require polar solvents (ethanol, ethyl acetate, THF) where TPPO cannot be precipitated by simple trituration[5],[4].
Mechanism: ZnCl₂ acts as a Lewis acid, coordinating with the strongly Lewis-basic oxygen of TPPO to form a highly insoluble tetrahedral complex, ZnCl₂(TPPO)₂[3],[6]. This forces the TPPO out of the polar solution while the acrylate remains dissolved.
Step-by-Step Methodology:
-
Solvent Exchange: Concentrate the crude Wittig reaction mixture under reduced pressure. Critical: Keep the water bath < 40 °C to prevent acrylate polymerization. Dissolve the residue in absolute ethanol[7].
-
Reagent Preparation: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol[5].
-
Complexation: Add 1.05 to 2.0 equivalents of the ZnCl₂ solution (relative to the initial triphenylphosphine used) to the crude mixture at room temperature[8].
-
Precipitation: Stir vigorously for 30–60 minutes.
-
Filtration: Vacuum filter the suspension through a Celite pad to remove the ZnCl₂(TPPO)₂ complex[4]. Wash the filter cake with a small volume of cold ethanol.
-
Final Polish: Concentrate the filtrate. If trace ZnCl₂ remains, resuspend the residue in a non-polar solvent (like acetone or ether) where ZnCl₂ is insoluble, filter, and concentrate to yield the pure acrylate[5].
Self-Validating System: The formation of a dense, white crystalline precipitate immediately upon the addition of ZnCl₂ confirms successful complexation[5]. If the solution remains clear, the solvent matrix is likely too coordinating (e.g., excessive DMF or water), and the mixture must be concentrated and strictly exchanged to absolute ethanol[4].
Protocol B: Non-Polar Trituration & Silica Plug (For Non-Polar Acrylates)
For highly lipophilic acrylates, exploiting the poor solubility of TPPO in aliphatic hydrocarbons is the most direct approach[9],[3].
Mechanism: TPPO is virtually insoluble in cold hexanes and pentane[3],[10]. By forcing the reaction matrix into a strictly non-polar environment, the crystalline lattice of TPPO precipitates, allowing the non-polar acrylate to be extracted into the liquid phase.
Step-by-Step Methodology:
-
Concentration: Evaporate the reaction solvent completely under reduced pressure[9].
-
Trituration: Suspend the crude residue in a 9:1 mixture of Hexane/Diethyl Ether[9]. Vigorously stir or sonicate to break up the crystalline TPPO matrix, ensuring the acrylate dissolves into the supernatant.
-
Cooling: Chill the suspension to 0 °C for 2 hours to maximize TPPO crystallization[3].
-
Filtration: Filter the cold suspension through a sintered glass funnel to remove the bulk TPPO[7].
-
Silica Plug: Pass the filtrate through a short plug of silica gel. Elute with the same 9:1 Hexane/Ether mixture. The highly polar trace TPPO will remain firmly at the baseline, while the acrylate elutes quickly[9],[7].
Self-Validating System: A successful trituration yields a fine, powdery white suspension in a clear supernatant[7]. If the mixture forms a sticky gum or oil at the bottom of the flask, the solvent matrix is too polar; you must evaporate the mixture completely and increase the hexane ratio.
Quantitative Data: Method Comparison
The following table summarizes the efficiency and compatibility of various TPPO removal strategies to help you select the optimal route for your specific acrylate[7],[5],[10].
| Removal Method | Optimal Solvents | TPPO Removal Efficiency (%) | Acrylate Compatibility | Scalability |
| ZnCl₂ Complexation | EtOH, EtOAc, THF | > 98% | High (Mild Lewis Acid) | Excellent (Kilogram scale) |
| MgCl₂ Wet Milling | EtOAc, Toluene | > 95% | Very High (Neutral) | Excellent (Industrial) |
| Hexane/Ether Trituration | Hexanes, Pentane, Et₂O | 85 - 90% (Pre-silica) | Moderate (Requires non-polar product) | Moderate (Solvent intensive) |
| Direct Silica Chromatography | Hexane/EtOAc mixtures | Variable (Streaking) | High | Poor (Impractical at scale) |
Frequently Asked Questions (FAQs)
Q: My acrylate polymerized during the solvent exchange step. How can I prevent this? A: Acrylates are highly prone to thermal and radical polymerization. Always concentrate your mixtures under reduced pressure at temperatures strictly below 40 °C. For highly reactive acrylates, add a radical inhibitor like BHT (butylated hydroxytoluene) or MEHQ (4-methoxyphenol) at 10-50 ppm prior to concentration.
Q: I used the ZnCl₂ method, but my product yield is low. Did the ZnCl₂ react with my acrylate? A: ZnCl₂ is a mild Lewis acid and generally does not trigger Michael additions to standard acrylates[5]. However, if your acrylate contains basic functional groups (e.g., amines or pyridines), it may co-precipitate with the zinc[6]. In such cases, switch to the , which is less Lewis acidic and highly effective for sensitive substrates[5].
Q: Can I just use a polymer-bound triphenylphosphine to avoid TPPO entirely? A: Yes, using polystyrene-bound PPh₃ converts the byproduct into a solid resin that is easily filtered out[5]. However, this reagent is significantly more expensive, exhibits slower reaction kinetics due to mass transfer limitations, and is generally not viable for scale-up beyond a few grams.
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. URL:[Link]
-
Handore, K. L., et al. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. Organic Process Research & Development, 28(7), 2677-2682. URL:[Link]
-
Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 3. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 4. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. shenvilab.org [shenvilab.org]
- 10. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Poisoning in Heck Reactions with Aryl Bromides
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Couplings. Aryl bromides present a unique challenge in the Mizoroki-Heck reaction. Because their oxidative addition to palladium is significantly slower than that of aryl iodides, the delicate Pd(0) intermediate is left exposed in solution for longer periods. This kinetic bottleneck drastically increases the risk of catalyst poisoning, ligand degradation, and irreversible aggregation.
This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve these specific failure modes using field-proven, mechanistically grounded strategies.
Diagnostic Workflow: Aryl Bromide Heck Failures
Diagnostic workflow for identifying and resolving catalyst poisoning in aryl bromide Heck reactions.
Troubleshooting Guides & FAQs
Q1: Why does my reaction mixture turn black shortly after reaching the target temperature, and how do I prevent it? A1: You are observing the formation of "Palladium Black," a visual indicator of catastrophic catalyst decomposition. In Heck reactions utilizing aryl bromides, the oxidative addition step is rate-determining. Consequently, the active, coordinatively unsaturated Pd(0) species has a prolonged lifetime in solution. Without sufficient steric or electronic stabilization, these Pd(0) intermediates aggregate into colloidal clusters and eventually precipitate as inactive bulk metal [1].
-
The Solution: Implement "Jeffery conditions" by introducing tetraalkylammonium salts (e.g., tetrabutylammonium bromide, TBAB or chloride, TBACl). These salts act as phase-transfer catalysts and form a protective electrostatic and steric layer around Pd(0) nanoparticles, preventing macroscopic aggregation and extending catalyst life [1]. Alternatively, switch to strongly coordinating, robust N-heterocyclic carbene (NHC) ligands.
Q2: My GC-MS shows the desired product, but also a significant amount of a byproduct where a phenyl group has been coupled to my alkene. My starting material is a substituted aryl bromide, not bromobenzene. Where is the phenyl coming from? A2: This is a classic symptom of ligand degradation, specifically the thermal cleavage of the phosphorus-carbon (P-C) bond in triphenylphosphine (PPh₃). Aryl bromides typically require reaction temperatures exceeding 100 °C. At these elevated temperatures, the Pd(II) intermediate can undergo an unwanted aryl exchange with the PPh₃ ligand. The palladium cleaves a phenyl group from the phosphine, which then erroneously inserts into your alkene, contaminating your product and destroying the catalyst [2].
-
The Solution: Replace PPh₃ with a more robust, sterically hindered ligand. Tris(o-tolyl)phosphine (P(o-tolyl)₃) is highly effective for aryl bromides; its steric bulk accelerates the reductive elimination step and structurally resists P-C bond cleavage [2]. Buchwald-type biaryl phosphines (e.g., SPhos) are also excellent alternatives.
Q3: I am trying to couple an N-heteroaryl bromide (e.g., a bromopyridine), but the reaction stalls completely. No palladium black is observed. What is poisoning the catalyst? A3: You are experiencing substrate-induced catalyst poisoning. The nitrogen heteroatoms in your substrate are strongly coordinating to the palladium center. This outcompetes your intended ligands, leading to a coordinatively saturated, thermodynamically stable Pd complex that is completely inactive and cannot undergo oxidative addition [3].
-
The Solution: You must enforce coordinative unsaturation. Utilize extremely sterically bulky ligands, such as P,P=O ligands containing an anthryl moiety, or bulky Buchwald ligands. The sheer size of these ligands prevents multiple N-heteroaryl molecules from binding simultaneously to the Pd center, ensuring a coordination site remains open for the catalytic cycle to proceed [3].
Q4: I used the "Mercury Drop Test" to see if my stalled reaction was due to heterogeneous palladium black. The reaction stopped completely after adding mercury, so I assumed it was heterogeneous. But my DLS data shows no nanoparticles. What is going on? A4: The mercury drop test is notoriously misleading in palladium-catalyzed cross-couplings. While traditionally used to amalgamate and poison heterogeneous metal particles, recent electrospray mass spectrometry (ESI-MS) studies have proven that elemental mercury directly reacts with homogeneous Pd(0) and Pd(II) intermediates via redox-transmetallation [4]. Mercury will poison your reaction even if it is perfectly homogeneous, leading to a false positive for heterogeneous catalysis [4].
-
The Solution: Abandon the mercury drop test. Use the Hot Filtration Test (detailed in the protocols below) to accurately assess heterogeneity without introducing reactive chemical poisons.
Quantitative Data: Ligand & Additive Effects on Aryl Bromide Couplings
The following table summarizes the causal relationship between reaction conditions and the mitigation of specific poisoning pathways in the coupling of aryl bromides.
| Substrate Type | Catalyst / Ligand System | Additive | Temp (°C) | Yield (%) | Primary Failure Mode Mitigated |
| Electron-neutral Ar-Br | Pd(OAc)₂ / PPh₃ | None | 120 | 45% | (Baseline - Ligand degradation observed) |
| Electron-neutral Ar-Br | Pd(OAc)₂ / P(o-tolyl)₃ | None | 120 | 88% | P-C bond cleavage (Phenyl scrambling) |
| Electron-deficient Ar-Br | Pd(OAc)₂ / No Ligand | TBAB | 90 | 92% | Palladium black precipitation (Jeffery Conditions) |
| N-Heteroaryl Bromide | Pd₂(dba)₃ / PPh₃ | None | 110 | <5% | (Baseline - Substrate coordination poisoning) |
| N-Heteroaryl Bromide | Pd(OAc)₂ / Bulky P,P=O | None | 110 | 95% | Substrate-induced coordination poisoning |
Self-Validating Experimental Protocols
Protocol 1: Setting up an Air-Free Heck Reaction using Jeffery Conditions
Purpose: To prevent Pd(0) aggregation (palladium black) when coupling sluggish aryl bromides by utilizing tetraalkylammonium salt stabilization.
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon. Repeat this cycle three times.
-
Solid Reagents: Add the aryl bromide (1.0 equiv, if solid), Pd(OAc)₂ (1–5 mol%), and tetrabutylammonium bromide (TBAB, 1.0 equiv). Causality note: TBAB acts as a steric stabilizer for the generated Pd(0) nanoparticles, preventing them from crashing out of solution.
-
Solvent & Base: Add anhydrous, degassed DMF (0.2 M relative to substrate) and a mild base such as K₂CO₃ (2.0 equiv) or anhydrous triethylamine. Causality note: The base is critical for neutralizing the HX byproduct and regenerating the active Pd(0) species.
-
Liquid Reagents: Add the aryl bromide (if liquid) and the alkene (1.2–1.5 equiv) via a gas-tight syringe.
-
Reaction: Seal the flask and heat to 90–110 °C. Monitor the reaction via TLC or GC-MS. The solution should remain a clear yellow/orange or form a stable, dark homogeneous nanoparticle suspension, but not precipitate black flakes.
Protocol 2: The Hot Filtration Test (Alternative to the Mercury Drop Test)
Purpose: To definitively determine if the active catalytic species is homogeneous or heterogeneous (palladium black/nanoparticles) without chemically poisoning the system.
-
Initiate Reaction: Set up the Heck reaction as described in Protocol 1. Allow it to proceed to approximately 20-30% conversion (verify via GC-MS).
-
Hot Filtration: While maintaining the reaction at the target temperature (e.g., 100 °C), rapidly transfer half of the reaction mixture via a pre-heated, inert cannula through a pad of Celite (or a fine PTFE syringe filter) into a second, pre-heated, Argon-purged Schlenk flask. Causality note: Filtering at temperature is critical; cooling the mixture can cause homogeneous Pd to temporarily precipitate, invalidating the test.
-
Parallel Monitoring: Allow both the original flask (unfiltered) and the new flask (filtered) to continue stirring at the reaction temperature.
-
Validation/Interpretation:
-
If the filtered solution continues to react and reaches a similar final yield as the unfiltered flask, the active catalyst is homogeneous (it passed through the filter).
-
If the filtered solution stalls completely while the unfiltered flask continues to react, the active catalyst is heterogeneous (it was removed by the filter).
-
References
-
BenchChem. "Strategies to minimize byproduct formation in Heck reactions." BenchChem Technical Support. 1
-
University of Windsor / N. J. Whitcombe et al. "Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis." Tetrahedron. 2
-
PubMed / Angew Chem. "Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles." Angewandte Chemie International Edition. 3
-
ResearchGate / McIndoe et al. "The poisonous truth about the mercury drop test: the effect of elemental mercury on Pd(0) and Pd(II)ArX intermediates." 4
Sources
Validation & Comparative
1H NMR chemical shift interpretation for methyl 3-(4-bromophenyl)acrylate
High-Field vs. Benchtop NMR: A Comparative Guide to
As decentralized analytical technologies become standard in modern drug development, the decision between utilizing a traditional high-field NMR spectrometer and a modern benchtop system is a critical workflow consideration. This guide objectively compares the performance of a 60 MHz benchtop NMR against a 400 MHz high-field NMR for the structural verification of methyl (E)-3-(4-bromophenyl)acrylate (commonly known as methyl 4-bromocinnamate), a ubiquitous intermediate in cross-coupling reactions and pharmaceutical synthesis.
By deconstructing the causality behind the observed chemical shifts and detailing self-validating experimental protocols, this guide empowers researchers to make evidence-based decisions regarding instrument selection[1].
The Molecular Target & Mechanistic Shift Interpretation
Methyl (E)-3-(4-bromophenyl)acrylate presents three distinct proton environments that serve as excellent benchmarks for instrument resolution: a methyl ester, a trans-alkene, and a para-substituted aromatic ring. Understanding why these signals appear where they do is essential for accurate interpretation.
-
Methyl Ester (-OCH
): The highly electronegative oxygen atom pulls electron density away from the methyl protons, deshielding them and resulting in a sharp, distinct singlet at approximately 3.81 ppm [2]. -
Trans-Alkene Protons: The trans (
) geometry dictates a large scalar coupling constant ( Hz). The -proton (closer to the aromatic ring) resonates far downfield at 7.64 ppm . This severe deshielding is caused by the resonance electron-withdrawing effect of the carbonyl group, which places a partial positive charge on the -carbon. The -proton, lacking this direct resonance depletion, appears at 6.42 ppm [2]. -
Aromatic Protons (AA'BB' System): The para-bromo substitution creates a symmetric AA'BB' spin system. The protons ortho to the bromine atom resonate at 7.51 ppm , while those ortho to the acrylate group resonate at 7.37 ppm [3].
The Physics of Resolution: The Ratio
The primary performance divergence between 400 MHz and 60 MHz systems manifests in the aromatic region due to second-order effects . The appearance of a spin system is governed by the ratio of the chemical shift difference in Hertz (
-
At 400 MHz: The 0.14 ppm difference between the aromatic signals equals 56 Hz. With
Hz, the ratio . Because this ratio is , the system is pseudo-first-order, resolving as two clean doublets with minor "roofing" (inner peaks slightly taller than outer peaks). -
At 60 MHz: The same 0.14 ppm difference translates to only 8.4 Hz. Here,
. This creates a strongly second-order system where the doublets merge into a complex, unresolvable multiplet[4]. This is a fundamental limitation of the 1.4 Tesla static magnetic field ( ), not a reflection of the instrument's shimming capabilities[1].
Self-Validating Experimental Protocols
To ensure data trustworthiness, every NMR protocol must include internal validation steps. Below are the optimized methodologies for both platforms.
Protocol A: High-Field (400 MHz) Acquisition
Ideal for complete structural elucidation and publication-quality data.
-
Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of CDCl
containing 0.03% v/v Tetramethylsilane (TMS).-
Causality: Low concentration prevents viscosity-induced line broadening, ensuring maximum resolution of the AA'BB' system.
-
-
Tuning and Locking: Insert the 5 mm tube into the magnet and lock onto the deuterium frequency of CDCl
.-
Validation: A stable lock level confirms solvent integrity and provides a stable
reference to prevent signal drift.
-
-
Shimming: Execute a gradient shimming routine (e.g., TopShim).
-
Validation: Measure the TMS singlet; the linewidth at half-height (
) must be Hz before proceeding.
-
-
Acquisition: Acquire 16 transients using a 30° flip angle and a 4-second relaxation delay (
).-
Causality: A 30° pulse ensures complete longitudinal relaxation (
) between scans, allowing for perfectly quantitative integration of the alkene and aromatic protons.
-
Protocol B: Benchtop (60 MHz) Acquisition
Ideal for rapid Process Analytical Technology (PAT) and reaction monitoring.
-
Sample Preparation: Dissolve 30–50 mg of the analyte in 0.6 mL of CDCl
.-
Causality: Benchtop systems have inherently lower sensitivity due to the smaller Boltzmann population difference at 60 MHz[5]. A higher concentration compensates for this physical limitation.
-
-
Shimming: Run the automated 1D proton gradient shim routine built into the benchtop interface.
-
Validation: Check the TMS peak. A properly shimmed permanent magnet should yield a
Hz[1]. If broader, re-shim.
-
-
Acquisition: Acquire 64 transients using a 90° pulse and a 4-second repetition time.
-
Causality: Increasing the number of scans by a factor of 4 doubles the Signal-to-Noise Ratio (SNR), mitigating the lower sensitivity of the benchtop platform while still completing the run in under 5 minutes[6].
-
Quantitative Data Comparison
The table below summarizes the expected spectral output, highlighting the practical differences in resolution between the two platforms.
| Proton Assignment | 400 MHz Chemical Shift | 400 MHz Multiplicity & | 60 MHz Chemical Shift | 60 MHz Resolution & Second-Order Effects |
| 7.64 ppm | Doublet, | ~7.64 ppm | Doublet, distinct but with visible roofing | |
| Aromatic (ortho to Br) | 7.51 ppm | Doublet, | ~7.4 – 7.6 ppm | Overlapping complex multiplet ( |
| Aromatic (ortho to alkene) | 7.37 ppm | Doublet, | ~7.4 – 7.6 ppm | Overlapping complex multiplet ( |
| 6.42 ppm | Doublet, | ~6.42 ppm | Doublet, distinct but with visible roofing | |
| Methyl Ester (-OCH | 3.81 ppm | Singlet | ~3.81 ppm | Sharp, fully resolved Singlet |
Workflow Visualization
Workflow comparing 60 MHz and 400 MHz NMR platforms for structural verification.
Conclusion
Both 60 MHz benchtop and 400 MHz high-field NMR spectrometers are highly capable of verifying the structure of methyl (E)-3-(4-bromophenyl)acrylate, provided the operator understands the underlying physics of the instrument.
For synthetic chemists monitoring the progress of a Heck reaction or esterification, the 60 MHz benchtop NMR is an exceptional tool[6]. The methyl ester singlet (3.81 ppm) and the
References
1.[3] Reductive a-borylation of α,β-unsaturated esters using NHC-BH3 activated by I2. The Royal Society of Chemistry. URL:[Link] 2.[2] Synthetic route for F labeled triazole-modified oligonucleotides through a new late-stage desulfurative fluorination methodology. University of Bologna (AMS Laurea). URL: [Link] 3.[4] Sample Experiments – Simple affordable, safe examples of undergrad NMR labs. Nanalysis Corp. URL:[Link] 4.[5] Nanalysis-100 benchtop NMR – Highest resolution compact NMR. Nanalysis Corp. URL: [Link] 5.[1] How to Evaluate a Benchtop NMR Instrument's Technical Performance. Magritek. URL:[Link] 6.[6] Benchtop NMR performance and quality (Spinsolve). Magritek. URL: [Link]
Sources
- 1. How to Evaluate a Benchtop NMR Instrument’s Technical Performance - Magritek [magritek.com]
- 2. amslaurea.unibo.it [amslaurea.unibo.it]
- 3. rsc.org [rsc.org]
- 4. Sample Experiments – Simple affordable, safe examples of undergrad NMR labs — Nanalysis [nanalysis.com]
- 5. Nanalysis-100 benchtop NMR – Highest resolution compact NMR. — Nanalysis [nanalysis.com]
- 6. Magritek | Benchtop NMR performance and quality [magritek.com]
In-Depth FTIR Spectroscopic Analysis of Methyl 3-(4-Bromophenyl)acrylate: A Comparative Guide
When synthesizing or formulating with methyl 3-(4-bromophenyl)acrylate (commonly known as methyl p-bromocinnamate), verifying its structural integrity is paramount for downstream applications in drug development and materials science. Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool, offering distinct vibrational signatures that differentiate this compound from its precursors and non-halogenated analogues.
This guide objectively compares the FTIR performance data of methyl 3-(4-bromophenyl)acrylate against two common alternatives—methyl cinnamate and p-bromocinnamic acid—providing researchers with a self-validating framework for spectral interpretation.
Self-Validating ATR-FTIR Experimental Protocol
To ensure high-fidelity spectral data and eliminate matrix interferences, the following Attenuated Total Reflectance (ATR) FTIR methodology must be strictly adhered to.
Step 1: System Purge and Background Acquisition
-
Action: Clean the ATR crystal (diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely. Run a 32-scan background spectrum in ambient air.
-
Causality: Isopropanol removes organic residues without leaving a polymeric film. The background scan is critical because atmospheric
and absorb heavily in the 3900–3500 cm⁻¹ and 2400–2300 cm⁻¹ regions, respectively. Subtracting this prevents atmospheric fluctuations from masking the sample's carbonyl and alkene stretches. -
Validation: The background spectrum must exhibit a flat baseline in the fingerprint region (1500–400 cm⁻¹) before proceeding.
Step 2: Sample Application and Compression
-
Action: Place 2–5 mg of crystalline methyl 3-(4-bromophenyl)acrylate directly onto the crystal. Apply consistent pressure using the ATR anvil until the force gauge indicates optimal contact.
-
Causality: Crystalline powders highly scatter IR light. High, uniform pressure ensures intimate contact with the crystal, maximizing the evanescent wave's penetration depth and preventing signal attenuation, particularly for high-frequency stretching modes.
Step 3: Spectral Acquisition
-
Action: Scan the sample from 4000 to 400 cm⁻¹ using a resolution of 4 cm⁻¹ for 32 co-added scans.
-
Causality: A 4 cm⁻¹ resolution provides the optimal thermodynamic balance; it yields sufficient data point density to resolve closely spaced aromatic C=C stretching vibrations (~1590 and 1485 cm⁻¹) without introducing excessive instrumental noise. Co-adding 32 scans statistically increases the signal-to-noise ratio.
Step 4: Data Processing and Deconvolution
-
Action: Apply an automatic baseline correction and an ATR correction algorithm via the spectrometer's software.
-
Causality: ATR spectra exhibit wavelength-dependent penetration depth (peaks at lower wavenumbers appear artificially stronger). The ATR correction normalizes the spectrum to resemble a standard transmission (KBr pellet) spectrum, allowing for direct, accurate comparison with literature libraries.
FTIR analytical workflow for structural verification of cinnamate derivatives.
Comparative FTIR Data Analysis
To validate the synthesis or purity of methyl 3-(4-bromophenyl)acrylate, it is highly effective to compare its spectral data against its non-brominated analogue (methyl cinnamate) and its free-acid precursor (p-bromocinnamic acid).
Quantitative Peak Comparison
| Functional Group | Methyl 3-(4-bromophenyl)acrylate | Methyl Cinnamate | p-Bromocinnamic Acid | Structural Significance |
| O-H Stretch | Absent | Absent | 2500–3000 cm⁻¹ (Broad) | Identifies free carboxylic acid vs. esterified product. |
| C=O Stretch | ~1715 cm⁻¹ | ~1710 cm⁻¹ | ~1680 cm⁻¹ | Differentiates ester carbonyl from H-bonded acid carbonyl. |
| C=C Stretch (Alkene) | ~1635 cm⁻¹ | ~1638 cm⁻¹ | ~1625 cm⁻¹ | Confirms α,β-unsaturated conjugation. |
| C-O Stretch (Ester) | ~1170 cm⁻¹ | ~1160 cm⁻¹ | N/A | Verifies the presence of the methoxy group. |
| C-Br Stretch | ~1070 cm⁻¹ | Absent | ~1070 cm⁻¹ | Confirms halogenation of the aromatic ring. |
| Trans C-H Bending | ~980 cm⁻¹ | ~980 cm⁻¹ | ~980 cm⁻¹ | Validates the (E)-stereochemistry of the double bond. |
| Aromatic C-H Bending | ~820 cm⁻¹ (para) | ~760, 680 cm⁻¹ (mono) | ~820 cm⁻¹ (para) | Distinguishes aromatic substitution patterns. |
Mechanistic Insights into Peak Shifts
1. The Carbonyl (C=O) Environment: In[1], the carboxylic acid group engages in strong intermolecular hydrogen bonding. This molecular interaction weakens the C=O double bond character, shifting its absorption to a lower frequency (~1680 cm⁻¹). Upon successful esterification to methyl 3-(4-bromophenyl)acrylate, this hydrogen bonding network is destroyed, and the ester carbonyl stretch shifts upward to approximately 1715 cm⁻¹[2].
2. Halogen Inductive Effects & Heavy Atom Stretching: The electron-withdrawing nature of the bromine atom exerts a subtle inductive effect across the conjugated system, which slightly alters the electron density of the alkene and carbonyl bonds compared to [3]. More importantly, the heavy bromine atom creates a distinct C-Br stretching vibration in the fingerprint region at ~1070 cm⁻¹, a diagnostic feature entirely absent in the non-brominated analogue[2].
3. Aromatic Substitution Patterns: The out-of-plane C-H bending vibrations are highly reliable indicators of ring substitution. Methyl cinnamate, possessing a mono-substituted benzene ring, displays two characteristic, strong bands at ~760 cm⁻¹ and 680 cm⁻¹[4]. In contrast, the para-substitution of methyl 3-(4-bromophenyl)acrylate restricts these specific bending modes, resulting instead in a single, intense band near 820 cm⁻¹. Monitoring the disappearance of the 760/680 cm⁻¹ bands and the emergence of the 820 cm⁻¹ band is a definitive way to confirm successful para-halogenation.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 816774, Methyl 4-bromocinnamate." PubChem,[Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 637520, Methyl Cinnamate." PubChem,[Link].
-
ResearchGate. "FTIR spectra of methyl cinnamate and baicalin." ResearchGate,[Link].
-
ResearchGate. "Influence of Alkali Metal Cations on the Photodimerization of Bromo Cinnamates Studied by Solid-State NMR." ResearchGate,[Link].
Sources
Mass Spectrometry Fragmentation Patterns of Brominated Cinnamates: A Comparative Guide
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of halogenated intermediates. Brominated cinnamates (e.g., methyl or ethyl bromocinnamate) are critical building blocks in drug development and organic synthesis. Their analysis requires a nuanced understanding of mass spectrometry (MS) fragmentation pathways, as the position of the bromine atom (ortho, meta, or para) and the choice of ionization technique drastically alter the resulting spectra.
This guide objectively compares the two predominant analytical workflows—Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) —detailing the mechanistic causality behind their fragmentation patterns to help you select the optimal system for your structural characterization needs.
The Core Principle: The Bromine Isotopic Signature
Before diving into specific techniques, it is essential to establish the universal diagnostic marker for brominated compounds: the
GC-EI-MS: Hard Ionization and Proximity Effects
Electron Ionization (EI) at 70 eV is a "hard" ionization technique that generates highly energetic radical cations
The Causality of Fragmentation: Benzopyrylium Ion Formation
For ortho-brominated cinnamates, EI-MS induces a highly specific rearrangement known as the proximity effect . Upon ionization, the trans-olefin double bond undergoes a facile isomerization to a cis configuration. This spatial realignment positions the carbonyl oxygen of the ester directly adjacent to the ortho-bromine atom. The carbonyl oxygen assists in the nucleophilic displacement of the bromine radical (
Meta- and para-substituted bromocinnamates cannot undergo this spatial rearrangement and therefore do not exhibit this distinct halogen loss, allowing for unambiguous isomer differentiation.
Fig 1: Proximity effect pathway in ortho-bromocinnamates during EI-MS.
Experimental Protocol: GC-EI-MS Workflow
-
Sample Preparation: Dissolve the brominated cinnamate in MS-grade ethyl acetate to a final concentration of 10 µg/mL.
-
Injection: Inject 1 µL in splitless mode. Maintain the inlet temperature at 250°C to ensure rapid volatilization without thermal degradation.
-
Chromatographic Separation: Use a low-polarity capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30m × 0.25mm × 0.25µm). Program the oven from 100°C (hold 1 min) to 300°C at 15°C/min.
-
Ionization: Set the EI source to 70 eV and maintain the source temperature at 230°C.
-
Detection: Acquire data in full scan mode (m/z 50–500) to capture the molecular ion and the low-mass benzopyrylium fragments.
LC-ESI-MS/MS: Soft Ionization and Targeted Cleavage
Electrospray Ionization (ESI) is a "soft" technique that preserves the pseudo-molecular ion, typically
The Causality of Fragmentation: Ester Cleavage and Decarboxylation
Cinnamic acid derivatives preferentially ionize in negative ESI mode due to the acidic nature of the conjugated system (if hydrolyzed) or via adduct formation. For intact brominated cinnamate esters, positive mode
Fig 2: Stepwise CID fragmentation logic for bromocinnamates in ESI-MS/MS.
Experimental Protocol: LC-ESI-MS/MS Workflow
-
Sample Preparation: Dilute the sample in Methanol/Water (50:50, v/v) containing 0.1% formic acid to a concentration of 1 µg/mL.
-
Injection: Inject 5 µL onto a C18 UPLC column (2.1 × 100 mm, 1.7 µm particle size).
-
Separation: Run a gradient elution using 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.
-
Ionization: Operate in positive ESI mode. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.
-
Detection (Product Ion Scan): Isolate the
precursor (e.g., m/z 255 for Br-ethyl cinnamate) in Q1. Apply a collision energy ramp (15–35 eV) using Argon gas in the collision cell, and scan Q3 from m/z 50 to 300.
Comparative Data Analysis
To objectively compare the performance of both systems, the table below summarizes the quantitative and qualitative fragmentation data for a standard reference compound: Ethyl 3-(2-bromophenyl)propenoate (MW = 254.0 / 256.0).
| Feature / Parameter | GC-EI-MS (70 eV) | LC-ESI-MS/MS (Positive, CID 20 eV) |
| Primary Ion Form | Radical Cation | Protonated Molecule |
| Base Peak | m/z 147 (2-hydroxy-benzopyrylium) | m/z 209/211 (Loss of Ethanol) |
| Bromine Retention | Lost in primary fragments (no isotope pattern in base peak) | Retained in primary fragments (1:1 pattern visible) |
| Isomer Differentiation | Excellent: Ortho isomers show unique -Br loss | Poor: Ortho/Meta/Para yield similar CID spectra |
| Sensitivity (LOD) | ~10–50 ng/mL | ~0.1–1 ng/mL (in Multiple Reaction Monitoring) |
| Matrix Suitability | Volatile, thermally stable matrices | Complex, aqueous, or biological matrices |
Decision Matrix for Researchers
-
Choose GC-EI-MS when: You are synthesizing novel brominated cinnamate libraries and need to definitively confirm the regiochemistry (ortho vs. meta/para substitution) of the halogen on the aromatic ring. The proximity effect is a self-validating structural proof.
-
Choose LC-ESI-MS/MS when: You are conducting pharmacokinetic (PK) studies or trace-level quantification of a known bromocinnamate in biological fluids. The preservation of the bromine isotope pattern in the product ions provides highly specific MRM transitions (e.g., 255
209 and 257 211) that eliminate background noise.
References
-
Wheelock CE, Colvin ME, Sanborn JR, Hammock BD. (2008). "Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations." Journal of Mass Spectrometry, 43(8):1053-62. Available from: [Link]
-
Ayrton ST, Panova J, Michalik AR, Martin WHC, Gallagher RT, Bowen RD. (2023). "Proximity effects in the electron ionisation mass spectra of substituted cinnamamides." European Journal of Mass Spectrometry, 29(2):75-87. Available from:[Link]
-
El-Gendi H, Al-Zaban MI, Al-Saeed FA, et al. (2024). "UPLC-ESI-MS/MS Profiling of Secondary Metabolites from Methanol Extracts of In Vivo and In Vitro Tissues of Daucus capillifolius Gilli (A Comparative Study)." Plants (MDPI), 13(11):1572. Available from:[Link]
X-ray crystallography data for methyl 3-(4-bromophenyl)acrylate
An in-depth comparative analysis of crystallographic data is essential for drug development professionals and materials scientists, particularly when evaluating the solid-state stability and photoreactivity of active pharmaceutical ingredients (APIs). Cinnamate derivatives are ubiquitous structural motifs in medicinal chemistry. However, their behavior in the solid state varies drastically depending on their substitution patterns.
This guide objectively compares the X-ray crystallographic performance and subsequent solid-state reactivity of methyl 3-(4-bromophenyl)acrylate (also known as methyl p-bromocinnamate) against its non-halogenated and differently complexed alternatives. By examining the causality between molecular structure, crystal packing, and photochemical outcomes, we provide a self-validating framework for crystal engineering.
Crystallographic Performance & Structural Causality
The utility of a crystalline compound in solid-state research depends heavily on its ability to form predictable, highly ordered lattices. Methyl 3-(4-bromophenyl)acrylate serves as a premier model compound for topochemical studies due to its robust crystallographic properties, which sharply contrast with the disordered nature of unsubstituted analogs.
The Role of Halogen Bonding in Crystal Packing
Methyl cinnamate (the unsubstituted alternative) lacks strong directional intermolecular forces. Consequently, it forms disordered crystals that are notoriously difficult to analyze via X-ray diffraction and exhibit poor, non-stereospecific solid-state photoreactivity[1].
Conversely, the introduction of the para-bromo substituent in methyl 3-(4-bromophenyl)acrylate introduces highly directional halogen bonding (e.g., Br···O=C interactions). This acts as a supramolecular anchor, forcing the molecules into a rigid, centrosymmetric monoclinic lattice[2]. This specific α-type packing arrangement aligns the olefinic double bonds into a parallel, head-to-tail orientation with a center-to-center distance of exactly 4.11 Å[1].
Schmidt's Topochemical Postulate
According to Schmidt's Topochemical Postulate, established in the 1960s, solid-state [2+2] photodimerization requires the reacting double bonds to be parallel and separated by a distance of less than 4.2 Å[2]. Because methyl 3-(4-bromophenyl)acrylate perfectly satisfies these criteria, it undergoes highly efficient, stereospecific photodimerization upon UV irradiation to yield the α-truxillate dimer[1]. In contrast, free ethyl cinnamate adopts a non-centrosymmetric geometry with a C=C distance exceeding 4.2 Å, rendering it light-stable unless complexed with a Lewis acid (like SnCl₄) to artificially enforce a reactive geometry[1].
Quantitative Crystallographic Comparison
| Compound / Complex | Crystal System | Shortest C=C Distance (Å) | Solid-State Photochemical Behavior |
| Methyl 3-(4-bromophenyl)acrylate | Monoclinic (Centrosymmetric) | 4.11 | Stereospecific (Yields α-truxillate) |
| Methyl cinnamate | Disordered / Variable | > 4.2 (Variable) | Non-stereospecific / Low efficiency |
| Ethyl cinnamate (Free) | Non-centrosymmetric | > 4.2 | Light-stable / Unreactive |
| Ethyl cinnamate (SnCl₄ Complex) | Centrosymmetric | < 4.2 | Stereospecific (Yields α-truxillate) |
Unit Cell Data for Methyl 3-(4-bromophenyl)acrylate:
Mechanistic Pathway Visualization
The following diagram illustrates the causal relationship between the monomeric structure, the halogen-directed crystal lattice, and the resulting topochemical reaction.
Topochemical [2+2] cycloaddition pathway of methyl 3-(4-bromophenyl)acrylate.
Self-Validating Experimental Protocols
To objectively verify the crystallographic and photochemical performance of methyl 3-(4-bromophenyl)acrylate, researchers must employ a coupled workflow of X-ray diffraction and solid-state NMR analysis. The following protocols are designed to be self-validating; the structural data obtained in Protocol B directly predicts the quantitative conversion observed in Protocol C.
Protocol A: Single-Crystal Growth
Causality: High-quality single crystals are required to minimize dynamic disorder and accurately measure the C=C distance.
-
Dissolve 50 mg of synthesized methyl 3-(4-bromophenyl)acrylate in 2 mL of a Hexane/Ethyl Acetate (5:1 v/v) mixture[3].
-
Transfer the solution to a clean, dust-free 4 mL glass vial.
-
Puncture the vial cap with a narrow gauge needle to allow for highly controlled, slow solvent evaporation.
-
Incubate the vial in a vibration-free environment at 20 °C for 48–72 hours until colorless, block-like crystals form[3].
Protocol B: X-Ray Diffraction Data Collection
Causality: Collecting data at cryogenic temperatures freezes out thermal vibrations (static disorder), allowing for precise determination of the 4.11 Å intermolecular distance[4].
-
Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil.
-
Transfer the mounted crystal to the goniometer of an X-ray diffractometer equipped with Mo-Kα radiation (
Å). -
Cool the crystal to 100 K using a nitrogen cold stream.
-
Collect diffraction data, solve the structure using direct methods, and refine the model using full-matrix least-squares on
[4]. -
Validation Check: Confirm the space group is monoclinic and measure the shortest intermolecular centroid-to-centroid distance between the olefinic bonds.
Protocol C: Solid-State Photodimerization Assay
Causality: If the XRD data confirms a C=C distance of < 4.2 Å, the crystal must undergo stereospecific [2+2] cycloaddition upon UV exposure[2].
-
Grind 20 mg of the validated crystals into a fine powder to maximize surface area.
-
Press the powder between two quartz glass slides to create a uniform thin film.
-
Irradiate the sample using a 365 nm UV LED lamp (10 mW/cm²) for 24 hours.
-
Dissolve the irradiated powder in CDCl₃ and analyze via ¹H NMR.
-
Validation Check: Calculate the conversion yield by comparing the integration of the disappearing olefinic protons (
~6.4 and 7.6 ppm) against the appearing cyclobutane protons of the α-truxillate dimer ( ~3.8–4.5 ppm).
Experimental Workflow Visualization
Experimental workflow for crystallographic analysis and solid-state UV assay.
References
-
[1][5] Lewis acid catalysis of photochemical reactions. 7. Photodimerization and cross-cycloaddition of cinnamic esters. Journal of the American Chemical Society (via ResearchGate). URL:
-
[3] Asymmetric Counteranion-Directed Lewis Acid Catalysis with α,β-Unsaturated Esters. Universität zu Köln. URL:
-
[2] π–π Interaction Energies as Determinants of the Photodimerization of Mono-, Di-, and Triazastilbenes. PubMed Central (PMC). URL:
-
[4] Gerhard Schmidt (1919–1971) and the Road to Chemical Crystallography. Department of Chemistry, University of Miami. URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. π–π Interaction Energies as Determinants of the Photodimerization of Mono-, Di-, and Triazastilbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 4. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Trans-Configuration of Methyl 3-(4-bromophenyl)acrylate
In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. For compounds like methyl 3-(4-bromophenyl)acrylate, a common intermediate in organic synthesis, the geometric configuration of the alkene double bond dictates its physical properties, reactivity, and biological activity. This guide provides a comprehensive comparison of standard analytical techniques used to unequivocally validate the trans-configuration of this molecule, offering researchers a robust framework for structural verification.
The Primacy of Proton NMR Spectroscopy (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most definitive and readily accessible method for assigning alkene stereochemistry. The key to this lies in the analysis of the vicinal coupling constant (³JHH) between the two protons on the carbon-carbon double bond.
The magnitude of this coupling is directly related to the dihedral angle between the C-H bonds, a relationship described by the Karplus equation.[1] In essence:
-
Trans -protons , with a dihedral angle of approximately 180°, exhibit a larger coupling constant , typically in the range of 12-18 Hz .[2][3]
-
Cis -protons , with a dihedral angle of roughly 0°, show a smaller coupling constant , generally between 6-12 Hz .[2][3]
This significant and predictable difference in coupling constants provides a clear and measurable distinction between the two geometric isomers.[1] For methyl 3-(4-bromophenyl)acrylate, the two vinylic protons will appear as a pair of doublets. The large splitting between the peaks of these doublets is the most reliable indicator of the trans configuration.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized methyl 3-(4-bromophenyl)acrylate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. A standard pulse program is sufficient.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis:
-
Identify the two doublets corresponding to the vinylic protons (typically in the region of 6.0-8.0 ppm).
-
Calculate the coupling constant (J) by measuring the difference in frequency (in Hz) between the two peaks of one of the doublets.[4]
-
A J value in the 12-18 Hz range confirms the trans-configuration.
-
Orthogonal Validation: IR Spectroscopy and Melting Point Analysis
While ¹H NMR is often sufficient, employing orthogonal techniques adds a layer of confidence to the structural assignment. Infrared (IR) spectroscopy and melting point analysis provide valuable, albeit less direct, corroborating evidence.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. For disubstituted alkenes, the out-of-plane C-H bending vibration is highly diagnostic of the stereochemistry.[5]
-
Trans -alkenes display a strong, characteristic absorption band in the range of 960-980 cm⁻¹ .[6][7]
-
Cis -alkenes , in contrast, show a strong band at approximately 675-730 cm⁻¹.[7][8]
The presence of a sharp, intense peak around 965-970 cm⁻¹ in the spectrum of methyl 3-(4-bromophenyl)acrylate is a strong indicator of its trans geometry.[9]
Melting Point Analysis
The physical properties of geometric isomers often differ significantly due to variations in their molecular shape and how they pack in a crystal lattice.
-
Trans -isomers generally have a more linear and symmetrical shape, allowing for more efficient packing into a crystal structure. This results in stronger intermolecular forces (van der Waals forces) and, consequently, a higher melting point .[10][11][12]
-
Cis -isomers , with their "U" shape, pack less efficiently, leading to weaker intermolecular forces and a lower melting point .[11][13]
For methyl 3-(4-bromophenyl)acrylate, the trans (or E) isomer is reported to have a melting point in the range of 84-86 °C .[14] A significantly lower melting point would suggest the presence of the cis isomer or an impure sample.
Comparative Summary of Validation Techniques
| Technique | Key Parameter | Expected Value for trans-Isomer | Strengths | Limitations |
| ¹H NMR Spectroscopy | Vicinal Coupling Constant (³JHH) | 12 - 18 Hz[3][15] | Definitive & quantitative | Requires soluble sample; instrument access |
| IR Spectroscopy | C-H Out-of-Plane Bend | 960 - 980 cm⁻¹[6][8] | Fast & non-destructive | Can be ambiguous if other peaks overlap |
| Melting Point | Melting Temperature | Higher than cis; ~84-86 °C[14] | Simple & inexpensive | Requires a pure, solid sample; indirect evidence |
Advanced Validation Methods for Ambiguous Cases
In rare instances where the primary data may be inconclusive, more advanced techniques can be employed for absolute structural determination.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: This NMR technique detects interactions between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[16][17] For a cis-alkene, a strong NOE would be observed between the vinylic protons. For the trans-isomer, this interaction is absent; instead, NOEs would be seen between each vinylic proton and the adjacent aromatic protons.
-
X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous, three-dimensional map of the atomic positions, offering absolute proof of the stereochemistry.[18][19] This is considered the ultimate "gold standard" for structural elucidation.[20][21]
Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive validation of the trans-configuration.
Caption: Workflow for validating the trans-configuration.
Conclusion
The unambiguous determination of the stereochemistry of methyl 3-(4-bromophenyl)acrylate is critical for its application in research and development. While ¹H NMR spectroscopy provides the most direct and reliable evidence through the analysis of vicinal coupling constants, a multi-faceted approach incorporating IR spectroscopy and melting point analysis offers a robust and self-validating system. By comparing experimental data against the established values for the trans-isomer, researchers can confidently confirm the geometric integrity of their synthesized material.
References
-
Vedantu. (n.d.). Difference Between Cis and Trans Isomers. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. Retrieved from [Link]
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Clark, J. (2020, February 15). geometric (cis / trans) isomerism. Chemguide. Retrieved from [Link]
-
Longdom Publishing. (2021, December 10). Cis-Trans Isomers and its Differences in Properties. Retrieved from [Link]
-
BYJU'S. (2020, July 21). Difference Between Cis and Trans Isomers. Retrieved from [Link]
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Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]
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Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
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Burns, A. S., Dooley, C., Carlson, P. R., Ziller, J. W., & Rychnovsky, S. (2019). Relative and Absolute Structure Assignments of Alkenes Using Crystalline Osmate Derivatives for X-ray Analysis. Organic Letters. Retrieved from [Link]
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Chemazon. (2024, January 13). CSIR NET Dec 2023 Chemistry Solution | Coupling constant for cis and trans alkene | NMR Spectroscopy. YouTube. Retrieved from [Link]
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Organic Chemistry. (n.d.). IR spectrum: Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Alkene out-of-plane bending vibrations. Retrieved from [Link]
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Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
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St. Philomena's College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative and Absolute Structure Assignments of Alkenes Using Crystalline Osmate Derivatives for X-ray Analysis | Request PDF. Retrieved from [Link]
-
Burns, A. S., et al. (2019, November 29). Relative and Absolute Structure Assignments of Alkenes Using Crystalline Osmate Derivatives for X-Ray Analysis. ChemRxiv. Retrieved from [Link]
-
PubMed. (2019, December 20). Relative and Absolute Structure Assignments of Alkenes Using Crystalline Osmate Derivatives for X-ray Analysis. Retrieved from [Link]
-
PubMed Central. (n.d.). Reference-free NOE NMR analysis. Retrieved from [Link]
-
University of Wisconsin-Madison, Chemistry Department. (2018, August 8). NOESY and ROESY. Retrieved from [Link]
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Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]
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Chemistry LibreTexts. (2019, December 31). X-ray Crystallography. Retrieved from [Link]
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Safety Operating Guide
methyl 3-(4-bromophenyl)acrylate proper disposal procedures
As a Senior Application Scientist, I frequently consult with research laboratories and drug development professionals on the lifecycle management of halogenated building blocks. Methyl 3-(4-bromophenyl)acrylate—also known as methyl 4-bromocinnamate—is a highly valuable intermediate in organic synthesis. However, its brominated structure demands strict, specialized disposal protocols.
Improper disposal of brominated organics not only violates environmental regulations but risks the generation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) during incomplete combustion. This guide provides a self-validating, mechanistic protocol for the safe handling, spill containment, and thermal destruction of this compound.
Chemical Characterization & Hazard Profile
Before executing any disposal protocol, it is critical to understand the physical and regulatory profile of the compound. All quantitative and categorical data dictating its handling are summarized below.
| Property | Specification |
| Chemical Name | Methyl 3-(4-bromophenyl)acrylate (Methyl 4-bromocinnamate) |
| CAS Number | 71205-17-9 (E-isomer) / 3650-78-0 |
| Molecular Formula | C10H9BrO2 |
| Physical State | Solid |
| GHS Hazard Classification | Irritant (H317: May cause allergic skin reaction, H319: Causes serious eye irritation) |
| EPA Waste Classification | Halogenated Organic Waste |
Mechanistic Rationale: The Thermodynamics of Brominated Waste
Why can't methyl 3-(4-bromophenyl)acrylate be routed into standard non-halogenated organic waste streams? The answer lies in the thermodynamics of halogen combustion.
Halogenated organic compounds, when subjected to low-temperature incineration or open burning, undergo incomplete combustion. For brominated compounds, this leads to the de novo synthesis of PBDD/Fs, which are persistent, bioaccumulative, and highly toxic environmental pollutants. To destroy the compound safely, it must be routed to a permitted high-temperature incinerator. At temperatures exceeding 1200°C with an excess air factor of 1–2, over 99.9% of the organically bound bromine is successfully cleaved and discharged into the flue gas as inorganic hydrogen bromide (HBr) and elemental bromine (Br2)1[1].
Furthermore, while HBr is easily neutralized by standard alkaline scrubbers, Br2 is not efficiently absorbed. Therefore, the incineration facility must utilize a wet scrubber equipped with a reducing agent, such as sodium thiosulfate (Na2S2O3), to reduce Br2 to aqueous bromide (Br-) for safe capture2[2].
Phase 1: Point-of-Generation Handling & Segregation
To ensure the downstream commercial incinerator can safely process the material, laboratory personnel must strictly follow this segregation methodology:
-
Isolate Waste Streams : Do not comingle methyl 3-(4-bromophenyl)acrylate with non-halogenated organic solvents or aqueous acidic/basic waste. Halogenated waste must be kept strictly separate to prevent exothermic reactions and to comply with EPA disposal profiling 3[3].
-
Select Compatible Containment : Transfer solid waste and contaminated consumables (e.g., weighing paper, spatulas) into a leak-proof, wide-mouth High-Density Polyethylene (HDPE) or glass container.
-
Apply Regulatory Labeling : Affix a compliant "Hazardous Waste" label. You must explicitly write "Halogenated Organic Solid: Methyl 3-(4-bromophenyl)acrylate (Contains Bromine)" to ensure Environmental Health and Safety (EHS) applies the correct scrubber chemistry code during the facility handoff 4[4].
Phase 2: Spill Response & Containment Protocol
If a spill occurs during synthesis or transfer, standard dry sweeping will aerosolize the irritant dust, leading to mucous membrane exposure. Follow this validated workflow:
-
Evacuate & Assess : Immediately clear personnel from the immediate vicinity. Assess if the spill volume requires external EHS intervention.
-
Don Appropriate PPE : Equip a NIOSH-approved N95/P100 particulate respirator, chemical safety goggles, and halogen-resistant gloves (e.g., Viton® or heavy-duty Nitrile)4[4].
-
Wet Containment : Do not dry sweep. Cover the solid with damp absorbent pads or inert, non-combustible material (e.g., sand) to suppress dust generation 4[4].
-
Collection & Transfer : Use a non-sparking scoop to transfer the absorbed material into a designated halogenated waste container.
-
Decontamination : Wash the affected surface with a compatible solvent, followed by generous quantities of soap and water, collecting all liquid effluent as halogenated waste5[5].
Figure 1: Standard operating procedure for the containment and collection of brominated solid spills.
Phase 3: Institutional Handoff & High-Temperature Incineration
Once the waste leaves the laboratory, EHS and licensed disposal contractors must execute the following terminal destruction methodology:
-
Profiling & Transport : Profile the material strictly as halogenated organic waste. Manifest the shipment under the appropriate DOT hazard class for environmentally hazardous substances/irritants6[6].
-
Thermal Destruction : The waste is injected into a rotary kiln operating at >1200°C with an excess air factor of 1–2. This ensures complete cleavage of the C-Br bonds, preventing the formation of PBDD/Fs1[1].
-
Rapid Quenching : Flue gases are rapidly cooled to prevent the de novo catalytic synthesis of dioxins in the post-combustion zone.
-
Alkaline-Reducing Scrubbing : The exhaust gas, now containing HBr and Br2, passes through a wet scrubber. While HBr is neutralized by standard alkaline solutions, Br2 requires the continuous injection of a reducing agent (e.g., sodium thiosulfate, Na2S2O3) to reduce elemental bromine to aqueous bromide (Br-) prior to environmental release2[2].
Figure 2: High-temperature incineration and alkaline-reducing scrubber pathway for brominated waste.
References
- Matrix Scientific. "SAFETY DATA SHEET: Methyl 3-(4-bromophenyl)
- Aerosol and Air Quality Research.
- Record-Net. "Émissions de molécules halogénées (hors chlore)
- Environmental Protection Agency (EPA).
- BenchChem.
- University of Wisconsin Oshkosh.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
